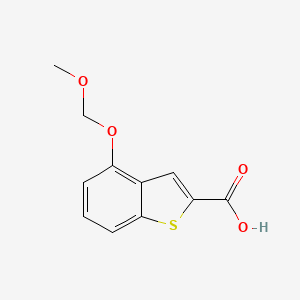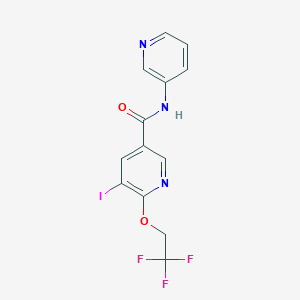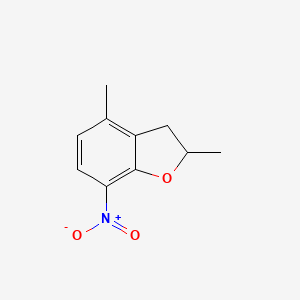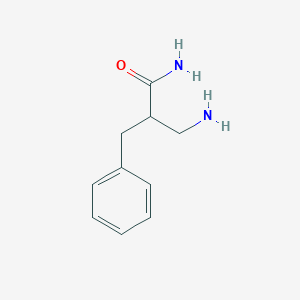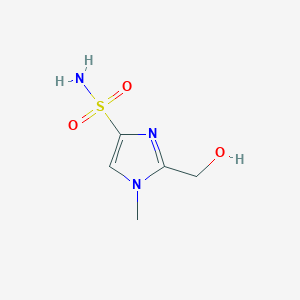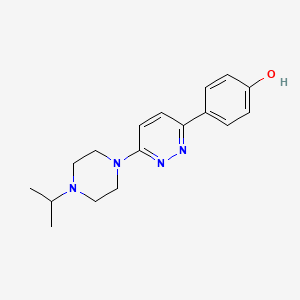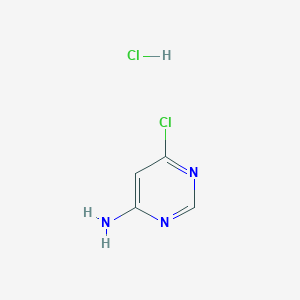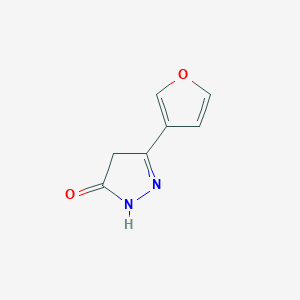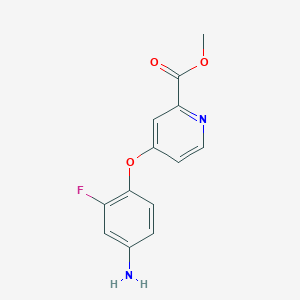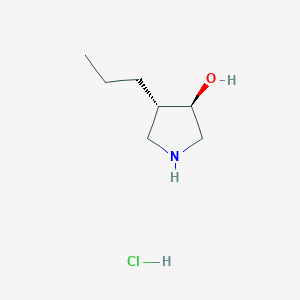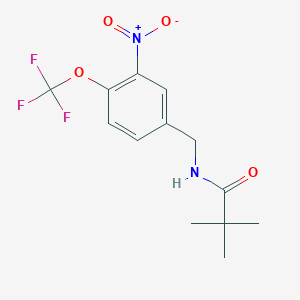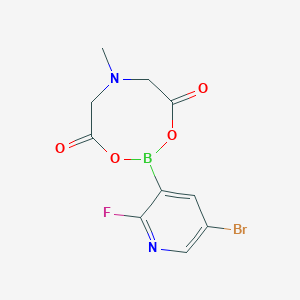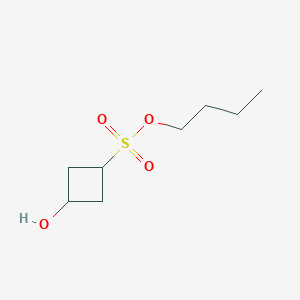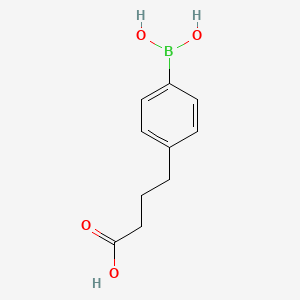
4-(4-Boronophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-Boronophenyl)butanoic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further connected to a butyric acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boronophenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromophenylbutyric acid), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent such as ethanol or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
4-(4-Boronophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
4-(4-Boronophenyl)butanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(4-Boronophenyl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Boron Neutron Capture Therapy (BNCT): In BNCT, the compound is taken up by tumor cells and, upon exposure to thermal neutrons, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
類似化合物との比較
4-(4-Boronophenyl)butanoic acid can be compared with other boronic acid derivatives:
4-Boronophenylalanine (BPA): Used in BNCT for cancer treatment, BPA is similar in its boron content but differs in its amino acid structure.
4-Formylphenylboronic acid: Used as a synthetic intermediate in pharmaceuticals and agrochemicals, it has a formyl group instead of a butyric acid chain.
Biphenyl-4,4’-diboronic acid: Used in the preparation of cycloparaphenylenes and organic thin-film transistors, it contains two boronic acid groups attached to a biphenyl structure.
Each of these compounds has unique properties and applications, highlighting the versatility of boronic acid derivatives in various fields.
特性
分子式 |
C10H13BO4 |
|---|---|
分子量 |
208.02 g/mol |
IUPAC名 |
4-(4-boronophenyl)butanoic acid |
InChI |
InChI=1S/C10H13BO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,1-3H2,(H,12,13) |
InChIキー |
GKUYDOVOSQZMKF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CCCC(=O)O)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
